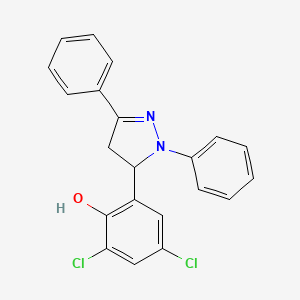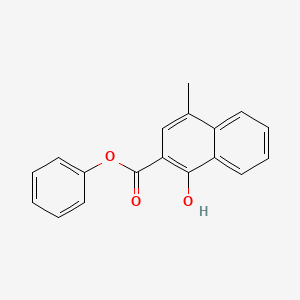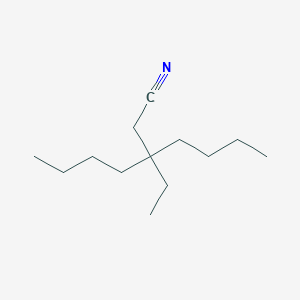
(2-Methylphenyl)(triphenyl)stibanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylphenyl)(triphenyl)stibanium perchlorate is an organometallic compound that contains antimony as the central metal atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(triphenyl)stibanium perchlorate typically involves the reaction of triphenylstibine with 2-methylphenyl chloride in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3Sb+2-MethylphenylCl→(2-Methylphenyl)(triphenyl)stibanium perchlorate
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Methylphenyl)(triphenyl)stibanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while reduction may produce antimony(III) species.
科学的研究の応用
Chemistry
In chemistry, (2-Methylphenyl)(triphenyl)stibanium perchlorate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for forming carbon-antimony bonds and for catalyzing specific reactions.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules and disrupt cellular processes makes it a candidate for developing new antibiotics.
Medicine
The compound’s potential medicinal applications include its use in developing drugs for treating infections and other diseases. Its unique mechanism of action and ability to target specific molecular pathways are of particular interest.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its role as a catalyst in polymerization reactions and other industrial processes is well-documented.
類似化合物との比較
Similar Compounds
Triphenylstibine: A related compound with similar chemical properties but lacking the 2-methylphenyl group.
Triphenylphosphine: A phosphorus analog with similar reactivity and applications.
Triphenylarsine: An arsenic analog with comparable chemical behavior.
Uniqueness
(2-Methylphenyl)(triphenyl)stibanium perchlorate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
特性
| 93600-78-3 | |
分子式 |
C25H22ClO4Sb |
分子量 |
543.6 g/mol |
IUPAC名 |
(2-methylphenyl)-triphenylstibanium;perchlorate |
InChI |
InChI=1S/C7H7.3C6H5.ClHO4.Sb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;2-1(3,4)5;/h2-5H,1H3;3*1-5H;(H,2,3,4,5);/q;;;;;+1/p-1 |
InChIキー |
QKZRNUVLAYJXOB-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)



